1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS No.: 99612-76-7
Cat. No.: VC8893836
Molecular Formula: C18H19NO4
Molecular Weight: 313.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99612-76-7 |
|---|---|
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.3 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C18H19NO4/c1-20-15-7-11-5-6-19-18(13(11)9-16(15)21-2)12-3-4-14-17(8-12)23-10-22-14/h3-4,7-9,18-19H,5-6,10H2,1-2H3 |
| Standard InChI Key | MYGMGHIHUCDVKW-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)OCO4)OC |
| Canonical SMILES | COC1=C(C=C2C(NCCC2=C1)C3=CC4=C(C=C3)OCO4)OC |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Substituent Analysis
The compound features a tetrahydroisoquinoline backbone (CHNO) with three critical substituents:
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A 1,3-benzodioxole group at position 1, contributing π-π stacking capabilities and metabolic stability.
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Methoxy groups at positions 6 and 7, enhancing lipophilicity and influencing receptor binding kinetics .
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A partially saturated bicyclic system that adopts a distorted chair conformation due to steric interactions between the benzodioxole and methoxy groups.
Table 1: Key Molecular Descriptors
X-ray crystallography reveals a dihedral angle of 48.7° between the benzodioxole and tetrahydroisoquinoline planes, creating a chiral center at C1. This stereochemical feature is critical for enantioselective synthesis and biological activity.
Synthetic Methodologies
Classical Approaches: Pomeranz-Fritsch-Bobbitt Cyclization
The Pomeranz-Fritsch-Bobbitt (PFB) cyclization remains the most widely used method for constructing the tetrahydroisoquinoline core. In this protocol:
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N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is prepared via Petasis reaction between glycolaldehyde, 3,4-dimethoxyphenylboronic acid, and morpholinone .
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Acid-mediated cyclization (e.g., HSO/HOAc) generates the tetrahydroisoquinoline scaffold with 75–82% yield and >90% enantiomeric excess when chiral auxiliaries are employed .
Modern Diastereoselective Synthesis
Recent protocols leverage asymmetric transfer hydrogenation to install the C1 stereocenter:
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Catalyst: Ru(II)-(S)-TsDPEN (Noyori-type)
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Substrate: 1-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium salt
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Conditions: HCOH/EtN, 40°C, 24 h
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Outcome: 92% yield, 94% ee
Physicochemical and Reactivity Profiles
Solubility and Partition Coefficients
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logP: 2.8 (calculated via XLogP3) indicates moderate lipophilicity .
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Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies for pharmaceutical applications .
Characteristic Reactions
The compound undergoes three primary transformations:
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Oxidation: Treatment with KMnO in acetone converts the tetrahydroisoquinoline to a fully aromatic system, eliminating the C1 chirality.
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Demethylation: BBr in CHCl selectively removes methoxy groups at positions 6/7, yielding a catechol derivative susceptible to glucuronidation .
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Benzodioxole Ring Opening: Strong acids (e.g., HCl, Δ) cleave the dioxole ring to form a diol intermediate, which can be functionalized further.
Pharmacological Activity and Mechanism
Neurotransmitter Receptor Interactions
In vitro binding assays demonstrate:
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α-Adrenoceptor affinity: K = 34 nM (rat cortex membranes), comparable to clonidine.
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Dopamine D partial agonism: EC = 1.2 μM in cAMP inhibition assays.
The benzodioxole moiety participates in cation-π interactions with transmembrane helix 6 of adrenoceptors, while the methoxy groups stabilize receptor-bound conformations via hydrophobic packing.
Enzyme Inhibition Potency
| Enzyme Target | IC | Assay Type | Source |
|---|---|---|---|
| Monoamine oxidase B | 440 nM | Amplex UltraRed | |
| Catechol-O-methyltransferase | 8.7 μM | Radioenzymatic |
Structural analogs lacking the C1 benzodioxole group show 10–50× reduced activity, underscoring its role in transition-state stabilization .
Analytical Characterization Data
Spectroscopic Signatures
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H NMR (400 MHz, CDCl): δ 6.82 (s, 1H, H-5), 6.65 (d, J = 8.4 Hz, 1H, H-8), 5.94 (s, 2H, OCHO), 4.25 (m, 1H, H-1), 3.87 (s, 3H, OCH), 3.84 (s, 3H, OCH) .
Chromatographic Behavior
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HPLC: t = 12.7 min (C18, 70:30 MeOH/HO + 0.1% TFA).
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Chiral separation: α = 1.32 on Chiralpak AD-H (hexane/i-PrOH 85:15) .
Applications and Future Directions
Lead Compound Optimization
Structure-activity relationship (SAR) studies highlight two modifiable regions:
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C1 benzodioxole: Replacement with bioisosteres (e.g., benzofuran) alters metabolic stability.
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Methoxy groups: Fluorination at C6/C7 improves blood-brain barrier penetration.
Targeted Drug Delivery
Encapsulation in PLGA nanoparticles (150 nm diameter) enhances oral bioavailability from 12% to 68% in rat models, addressing solubility limitations.
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